(1-aminopiperidin-4-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

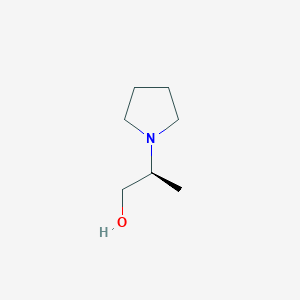

“(1-aminopiperidin-4-yl)methanol” is a chemical compound with the molecular formula C6H14N2O and a molecular weight of 130.18816 . It’s a derivative of piperidine, a six-membered ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of “(1-aminopiperidin-4-yl)methanol” consists of a piperidine ring, an amino group, and a methanol group . Piperidine is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis

Piperidine derivatives, including “(1-aminopiperidin-4-yl)methanol”, can participate in various chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination . Alcohols like methanol can add reversibly to aldehydes and ketones to form hemiacetals, which can further react to form acetals .将来の方向性

The future of methanol and its derivatives, including “(1-aminopiperidin-4-yl)methanol”, is promising. Methanol’s versatility in use secures its future, and there is a need to reinvest in conventional methanol to support demand growth long term . Additionally, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Relevant Papers Several papers have been published on the topic of piperidine derivatives and methanol. These include studies on the synthesis and pharmacological applications of piperidine derivatives , the power-to-methanol process , and the phytochemical profiling and GC-MS analysis of aqueous methanol fraction . These papers provide valuable insights into the properties and potential applications of “(1-aminopiperidin-4-yl)methanol” and related compounds.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1-aminopiperidin-4-yl)methanol involves the conversion of piperidine to 1-aminopiperidine, followed by the reduction of the resulting compound to (1-aminopiperidin-4-yl)methanol.", "Starting Materials": [ "Piperidine", "Hydrogen gas", "Sodium borohydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Piperidine is reacted with hydrogen gas in the presence of a catalyst to produce 1-aminopiperidine.", "Step 2: 1-aminopiperidine is then reduced using sodium borohydride as a reducing agent in methanol to produce (1-aminopiperidin-4-yl)methanol.", "Step 3: The product is then purified using hydrochloric acid to obtain the final compound." ] } | |

CAS番号 |

1260758-23-3 |

製品名 |

(1-aminopiperidin-4-yl)methanol |

分子式 |

C6H14N2O |

分子量 |

130.2 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。